N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
Our compound is a mouthful, so let’s break it down. Its IUPAC name is N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide . Quite a tongue-twister, right? But fear not; we’ll dissect it step by step.
Structure: It consists of a 1,2,4-triazole ring, a benzodioxepine ring, and an amide functional group. The 4-methoxyphenyl group hangs out like a pendant, adding flair to the molecule.
Preparation Methods
Synthetic Routes::
Condensation Reaction: Start with 4-methoxyphenethylamine (also known as homoveratrylamine) and react it with 1H-1,2,4-triazole-5-carboxylic acid. This forms the triazole ring.
Benzodioxepine Formation: Next, cyclize the product with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. Voilà! Our compound emerges.
- Industrial-scale synthesis typically involves optimized reaction conditions, solvent choices, and purification steps. The yield and purity matter for commercial production.
Chemical Reactions Analysis
Reactivity: Our compound can undergo various reactions
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, Pd/C for hydrogenation or SOCl₂ for amide formation.
Major Products: These reactions yield derivatives with altered functional groups or ring structures.
Scientific Research Applications
Chemistry: Our compound serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with proteins, receptors, and enzymes.
Industry: It might find use in materials science or as a ligand in catalysis.
Mechanism of Action
Targets: Investigate its binding to specific receptors or enzymes.
Pathways: Explore how it affects cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., fused benzodioxepine ring).
Similar Compounds: Consider related molecules like 4-methoxyphenethylamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-, and others.
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-27-16-7-3-14(4-8-16)5-10-19-22-21(25-24-19)23-20(26)15-6-9-17-18(13-15)29-12-2-11-28-17/h3-4,6-9,13H,2,5,10-12H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
YNDQCUDVJFDQSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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